Brassicoside
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Overview
Description
The compound Brassicoside is a complex organic molecule characterized by multiple hydroxyl groups and a chromen-4-one core structure. This compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brassicoside typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of hydroxyl groups and glycosylation reactions to attach the sugar moieties. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Brassicoside: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or alkyl halides under basic conditions.
Major Products
Scientific Research Applications
Brassicoside: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Brassicoside involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the chromen-4-one core can interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory effects.
Myricetin: Known for its potential anticancer properties.
Uniqueness
Brassicoside: is unique due to its complex structure, which includes multiple hydroxyl groups and sugar moieties
Properties
CAS No. |
17331-29-2 |
---|---|
Molecular Formula |
C34H42O22 |
Molecular Weight |
802.7 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-14-4-10(2-3-12(14)38)29-30(23(43)19-13(39)5-11(6-15(19)51-29)50-32-27(47)24(44)20(40)16(7-35)52-32)55-34-31(26(46)22(42)18(9-37)54-34)56-33-28(48)25(45)21(41)17(8-36)53-33/h2-6,16-18,20-22,24-28,31-42,44-48H,7-9H2,1H3 |
InChI Key |
GFXVHGLRIICEQY-HPNWUOEDSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
melting_point |
209-212°C |
physical_description |
Solid |
Origin of Product |
United States |
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